molecular formula C10H11NS B6004574 (+)-3-Methyl-3,4-dihydroisoquinoline-1-thione

(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione

Cat. No.: B6004574
M. Wt: 177.27 g/mol
InChI Key: IIQJIUVGFDXFAC-UHFFFAOYSA-N
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Description

(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound is characterized by the presence of a thione group (C=S) attached to the isoquinoline ring system

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-isoquinoline-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJIUVGFDXFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-3-Methyl-3,4-dihydroisoquinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,3,4-tetrahydroisoquinoline with sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (+)-3-Methyl-3,4-dihydroisoquinoline-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione can be compared with other isoquinoline derivatives, such as:

    3-Methylisoquinoline: Lacks the thione group, resulting in different chemical reactivity and biological activity.

    3,4-Dihydroisoquinoline: Similar structure but without the methyl and thione groups, leading to distinct properties.

    1-Thioisoquinoline: Contains the thione group but differs in the position of other substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of the isoquinoline ring, methyl group, and thione group, which confer distinct chemical and biological properties.

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